5-(3-BOC-Aminophenyl)-3-bromophenol
Description
5-(3-BOC-Aminophenyl)-3-bromophenol is a brominated phenolic compound featuring a tert-butoxycarbonyl (BOC)-protected amine group on the phenyl ring. The BOC group serves as a protective moiety for amines during synthetic organic reactions, enhancing stability and enabling selective functionalization. The compound’s structure combines a phenol group (with a bromine substituent at the 3-position) and a BOC-aminophenyl group at the 5-position. This dual functionality makes it valuable in pharmaceutical intermediates, polymer chemistry, and agrochemical synthesis.
Properties
IUPAC Name |
tert-butyl N-[3-(3-bromo-5-hydroxyphenyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-17(2,3)22-16(21)19-14-6-4-5-11(8-14)12-7-13(18)10-15(20)9-12/h4-10,20H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNJKWVQMSVZPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-BOC-Aminophenyl)-3-bromophenol typically involves the protection of the amino group using tert-butoxycarbonyl (BOC) anhydride. The process begins with the bromination of phenol to introduce the bromine atom at the desired position. The amino group is then protected using BOC anhydride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of 5-(3-BOC-Aminophenyl)-3-bromophenol follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(3-BOC-Aminophenyl)-3-bromophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The phenolic hydroxyl group can undergo oxidation to form quinones, while the amino group can be reduced to form amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling: Palladium catalysts and boronic acids are utilized in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include substituted phenols, quinones, and various carbon-carbon bonded compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(3-BOC-Aminophenyl)-3-bromophenol has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds and drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-BOC-Aminophenyl)-3-bromophenol involves its interaction with various molecular targets and pathways. The BOC-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then participate in further chemical reactions. The bromine atom can undergo substitution reactions, allowing the compound to be modified and functionalized for specific applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-(3-BOC-Aminophenyl)-3-bromophenol with structurally or functionally related compounds, emphasizing molecular features, applications, and physicochemical data.
Key Differences and Research Findings
Substituent Effects on Reactivity: 3-Bromophenol (591-20-8) exhibits meta-directed electrophilic substitution due to the bromine’s electron-withdrawing effect . The phenyl group in 3-Bromo-5-phenylphenol (136649-31-5) increases hydrophobicity compared to simpler bromophenols, affecting solubility in organic solvents .
Functional Group Diversity :
- The BOC-amine in the target compound allows for deprotection under acidic conditions (e.g., HCl/dioxane), enabling subsequent amine-mediated reactions. This contrasts with 4-bromoaniline (106-40-1), which lacks protective groups and is prone to oxidation .
- 5-(3-Bromophenyl)isoxazole-3-carboxylic acid (887979-15-9) incorporates a heterocyclic isoxazole ring, enhancing hydrogen-bonding capacity for target binding in drug design .
Applications: 3-Bromophenol is standardized for environmental monitoring due to its stability and detectability via GC-MS . 5-(3-BOC-Aminophenyl)-3-bromophenol is more specialized, likely used in multi-step syntheses (e.g., kinase inhibitors or peptidomimetics) where controlled amine reactivity is critical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
